molecular formula C15H19BrN2O3 B6777413 N-[2-(2-bromophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide

N-[2-(2-bromophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide

Cat. No.: B6777413
M. Wt: 355.23 g/mol
InChI Key: QROOJSCTWIDJCZ-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide is a synthetic organic compound characterized by its bromophenyl and morpholinyl functional groups

Properties

IUPAC Name

N-[2-(2-bromophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,11-5-3-4-6-12(11)16)17-13(19)9-18-7-8-21-10-14(18)20/h3-6H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROOJSCTWIDJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)NC(=O)CN2CCOCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form 2-bromophenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Alkylation: The bromophenyl intermediate is then subjected to alkylation using isopropyl bromide in the presence of a strong base like potassium tert-butoxide to form 2-(2-bromophenyl)propan-2-yl.

    Morpholine Derivative Formation: The next step involves the formation of the morpholine derivative. This can be done by reacting morpholine with an appropriate acylating agent, such as acetic anhydride, to form 3-oxomorpholine.

    Coupling Reaction: Finally, the 2-(2-bromophenyl)propan-2-yl intermediate is coupled with the 3-oxomorpholine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium(0) catalysts in the presence of phosphine ligands.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-bromophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate for cross-coupling reactions.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[2-(2-bromophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can enhance binding affinity through halogen bonding, while the morpholine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide
  • N-[2-(2-fluorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide
  • N-[2-(2-iodophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide

Uniqueness

Compared to its analogs, N-[2-(2-bromophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it particularly valuable in the design of new pharmaceuticals and materials.

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